1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone
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Overview
Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and a methoxyphenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Chloropyrimidine Moiety: This step involves the chlorination of a pyrimidine derivative under controlled conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Etherification: The methoxyphenoxy group is introduced via an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.
Coupling Reactions: The final step involves coupling the chloropyrimidine moiety with the piperidine ring and the methoxyphenoxy group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and an acid or base.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone can be compared with other similar compounds, such as:
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone: This compound features a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-ethoxyphenoxy)ethanone: This compound has an ethoxy group instead of a methoxy group, potentially altering its chemical properties and applications.
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-hydroxyphenoxy)ethanone: The presence of a hydroxy group instead of a methoxy group may influence the compound’s solubility and reactivity.
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-24-14-4-2-5-15(8-14)25-12-17(23)22-7-3-6-16(11-22)26-18-20-9-13(19)10-21-18/h2,4-5,8-10,16H,3,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFSSIGROLCZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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